molecular formula C8H9FO4S B6231170 3-(methoxymethoxy)benzene-1-sulfonyl fluoride CAS No. 2247106-09-6

3-(methoxymethoxy)benzene-1-sulfonyl fluoride

Cat. No.: B6231170
CAS No.: 2247106-09-6
M. Wt: 220.2
InChI Key:
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Description

3-(methoxymethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO4S It is a sulfonyl fluoride derivative, characterized by the presence of a methoxymethoxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-(methoxymethoxy)benzene with a sulfonyl fluoride reagent. One common method is the reaction of 3-(methoxymethoxy)benzene with sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:

3-(methoxymethoxy)benzene+SO2F23-(methoxymethoxy)benzene-1-sulfonyl fluoride\text{3-(methoxymethoxy)benzene} + \text{SO}_2\text{F}_2 \rightarrow \text{this compound} 3-(methoxymethoxy)benzene+SO2​F2​→3-(methoxymethoxy)benzene-1-sulfonyl fluoride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Sulfonamide, sulfonate esters, and sulfonate thiols.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfinic acids.

    Hydrolysis Products: Sulfonic acids.

Scientific Research Applications

3-(methoxymethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(methoxymethoxy)benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonate ester and irreversibly inhibiting the enzyme’s activity. This mechanism is utilized in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzenesulfonyl fluoride: Similar structure but lacks the methoxymethoxy group.

    4-Methoxybenzenesulfonyl fluoride: Similar structure but with the methoxy group at the para position.

    Benzenesulfonyl fluoride: Lacks the methoxy and methoxymethoxy groups.

    2-Thiophenesulfonyl fluoride: Contains a thiophene ring instead of a benzene ring.

Uniqueness

3-(methoxymethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its specificity and potency as an enzyme inhibitor compared to other sulfonyl fluorides.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methoxymethoxy)benzene-1-sulfonyl fluoride involves the reaction of 3-(methoxymethoxy)benzenesulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "3-(methoxymethoxy)benzenesulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "Add 3-(methoxymethoxy)benzenesulfonyl chloride to a reaction flask", "Pass hydrogen fluoride gas through the reaction flask", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain 3-(methoxymethoxy)benzene-1-sulfonyl fluoride" ] }

CAS No.

2247106-09-6

Molecular Formula

C8H9FO4S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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